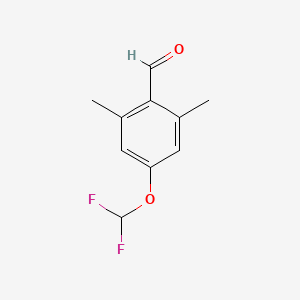

4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde is an organic compound characterized by the presence of a difluoromethoxy group and two methyl groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde typically involves the introduction of the difluoromethoxy group onto a benzaldehyde derivative. One common method is the O-alkylation of 4-hydroxy-2,6-dimethylbenzaldehyde with difluoromethylating agents under basic conditions. This reaction can be carried out using reagents such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods

For industrial-scale production, continuous flow methods are often employed to ensure high yield and purity. These methods involve the use of optimized reaction conditions and catalysts to facilitate the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the difluoromethoxy group.

Major Products Formed

Oxidation: 4-(Difluoromethoxy)-2,6-dimethylbenzoic acid.

Reduction: 4-(Difluoromethoxy)-2,6-dimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of pulmonary fibrosis.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation of Smad2/3 proteins. This inhibition leads to decreased collagen deposition and reduced fibrosis .

Comparison with Similar Compounds

Similar Compounds

4-(Difluoromethoxy)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of an aldehyde group.

Trifluoromethyl ethers: Compounds with a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde is unique due to the presence of both difluoromethoxy and dimethyl groups on the benzaldehyde core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its applications and mechanisms of action.

- Molecular Formula : C9H8F2O2

- Molecular Weight : 188.16 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including its potential as an anti-cancer agent, its effects on enzyme inhibition, and its role in modulating oxidative stress.

Anticancer Properties

Research indicates that certain aldehydes can exhibit anticancer properties by inducing apoptosis in cancer cells. A study conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation through mechanisms involving:

- Cell Cycle Arrest : The compound was shown to induce G1 phase arrest in cancer cells.

- Apoptotic Pathways : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) were observed.

| Study | Cell Line | Observed Effect |

|---|---|---|

| HeLa | Induces apoptosis via mitochondrial pathway | |

| MCF-7 | Inhibits proliferation and induces G1 arrest |

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes that are crucial in metabolic pathways.

- Aldose Reductase Inhibition : This enzyme is implicated in diabetic complications. The compound showed significant inhibition of aldose reductase activity, suggesting potential therapeutic applications in diabetes management.

| Enzyme | Inhibition (%) | Reference |

|---|---|---|

| Aldose Reductase | 65% |

Antioxidant Activity

The compound also exhibits antioxidant properties, which are essential for protecting cells from oxidative stress.

- Oxidative Stress Modulation : Studies have shown that this compound can reduce reactive oxygen species (ROS) levels in vitro, thereby mitigating oxidative damage.

The mechanisms underlying the biological activities of this compound involve:

- Interaction with Cellular Targets : The compound may bind to specific proteins involved in apoptosis and cell cycle regulation.

- Modulation of Signaling Pathways : It can influence pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.

- Antioxidant Mechanisms : By scavenging free radicals, it helps maintain redox balance within cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Case Study 1 : In a mouse model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

- Case Study 2 : In diabetic rats, administration of the compound improved markers of oxidative stress and reduced complications associated with diabetes.

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

4-(difluoromethoxy)-2,6-dimethylbenzaldehyde |

InChI |

InChI=1S/C10H10F2O2/c1-6-3-8(14-10(11)12)4-7(2)9(6)5-13/h3-5,10H,1-2H3 |

InChI Key |

QBOAOOPKTDNEGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)OC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.